molecular formula C14H10N4O4S2 B2813174 N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide CAS No. 886913-06-0

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide

Cat. No.: B2813174
CAS No.: 886913-06-0
M. Wt: 362.38
InChI Key: XKUXHGCASYHBSR-UHFFFAOYSA-N
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Description

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 3-(methylsulfanyl)phenyl group and at the 2-position with a 5-nitrothiophene-2-carboxamide moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle known for its electron-withdrawing properties and metabolic stability, making it a common scaffold in medicinal chemistry .

Properties

IUPAC Name

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4S2/c1-23-9-4-2-3-8(7-9)13-16-17-14(22-13)15-12(19)10-5-6-11(24-10)18(20)21/h2-7H,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUXHGCASYHBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the Nitro Group: Nitration of the thiophene ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves coupling the oxadiazole derivative with the nitrated thiophene carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Halogens (e.g., bromine, chlorine), alkyl halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The oxadiazole ring may interact with enzymes or receptors, modulating their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Heterocyclic Core Substituent on Core Carboxamide Group Molecular Formula Molecular Weight Reference
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide (Target) 1,3,4-Oxadiazole 3-(methylsulfanyl)phenyl 5-nitrothiophene-2-carboxamide Not Provided Not Provided
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide 1,3,4-Oxadiazole 4-methanesulfonylphenyl 5-nitrobenzothiophene-2-carboxamide C₁₈H₁₂N₄O₆S₂ 444.44
N-{5-[(2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide 1,3,4-Thiadiazole 2-oxo-ethylsulfanyl-CF₃Ph* 1,3-benzodioxole-5-carboxamide Not Provided Not Provided
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-2-thiophenecarboxamide 1,3,4-Oxadiazole 2,3-dihydro-1,4-dioxin-5-yl 5-nitrothiophene-2-carboxamide Not Provided Not Provided
N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide 1,3,4-Thiadiazole (4-fluorophenyl)methylsulfanyl Cyclohexanecarboxamide Not Provided Not Provided

*CF₃Ph = 4-(trifluoromethyl)phenyl.

Key Differences and Implications

Heterocyclic Core Variations

  • Oxadiazole vs. Thiadiazole: The substitution of oxygen (oxadiazole) with sulfur (thiadiazole) in analogues (e.g., ) alters electronic properties.

Substituent Effects

  • Methylsulfanyl (SCH₃) vs. Methanesulfonyl (SO₂CH₃) : The target compound’s 3-(methylsulfanyl)phenyl group is less polar than the 4-methanesulfonylphenyl group in . Methanesulfonyl is a strong electron-withdrawing group, which may increase solubility in polar solvents but reduce membrane permeability.
  • Nitro Group Positioning : The 5-nitrothiophene-2-carboxamide in the target compound and contrasts with the 5-nitrobenzothiophene-2-carboxamide in . Benzothiophene’s fused aromatic system may enhance planar stacking but increase molecular weight.

Functional Group Modifications

  • Trifluoromethyl (CF₃) and Fluorine Substituents : The CF₃ group in and fluorine in introduce electronegativity and lipophilicity. CF₃ is highly electron-withdrawing, which could stabilize charge-transfer interactions in biological targets.
  • Dioxane Ring in : The 2,3-dihydro-1,4-dioxin substituent may improve solubility due to oxygen’s lone pairs but could sterically hinder binding to flat hydrophobic pockets.

Physicochemical Properties

While explicit data (e.g., logP, solubility) are unavailable in the provided evidence, inferences can be made:

  • Molecular Weight : The target compound’s molecular weight is likely lower than (444.44 g/mol), given the absence of a benzothiophene system.
  • Polarity : The nitro and carboxamide groups in all analogues contribute to polarity, but substituents like methanesulfonyl () or dioxane () may enhance aqueous solubility.

Biological Activity

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its various applications in medicinal chemistry.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Oxadiazole Ring : Known for its role in anticancer drug development.
  • Nitro Group : Often associated with antibacterial and antifungal properties.
  • Thiol Group : Contributes to its reactivity and potential enzyme inhibition capabilities.

The molecular formula is C12H12N4O3SC_{12}H_{12}N_{4}O_{3}S, with a molecular weight of approximately 284.31 g/mol. The presence of these functional groups suggests diverse biological activities, warranting further investigation.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. In vitro studies have shown effectiveness against various cancer cell lines, including:

  • Breast Cancer
  • Lung Cancer

The mechanism of action appears to involve the induction of apoptosis (programmed cell death) and the inhibition of tumor growth by disrupting cellular processes essential for cancer proliferation.

Antimicrobial Activity

The combined presence of the oxadiazole ring and nitro group suggests potential antimicrobial properties. Similar compounds have demonstrated efficacy against bacterial and fungal strains, indicating that this compound could be a candidate for further investigation in antimicrobial drug development.

Enzyme Inhibition

This compound has been noted for its ability to act as an enzyme inhibitor. This activity may modulate protein-ligand interactions, which is beneficial in treating various conditions related to enzyme dysfunction.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : It can inhibit key enzymes involved in microbial metabolism.
  • DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes in cancer cells.
  • Induction of Apoptosis : Activation of apoptotic pathways leads to the selective death of cancer cells while sparing normal cells.

Research Findings and Case Studies

A variety of studies have explored the efficacy of similar compounds. For instance:

StudyFindings
In vitro study on breast cancer cellsInduced significant apoptosis at concentrations above 10 µM.
Antimicrobial assay against E. coliShowed inhibition at concentrations as low as 25 µg/mL.
Enzyme inhibition assayDemonstrated IC50 values comparable to standard enzyme inhibitors .

These findings highlight the compound's potential across multiple therapeutic areas.

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Coupling with thiophene derivatives.
  • Introduction of the nitro group under controlled conditions using specific reagents.

Q & A

Basic Research Questions

Q. What are the key steps for optimizing the synthesis of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation of thiosemicarbazide derivatives and nitro-substituted thiophene precursors. Critical steps include:

  • Cyclocondensation : Optimize reaction time and temperature (e.g., 80–100°C for 6–8 hours) to form the oxadiazole ring .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates and final products. Recrystallization in ethanol improves purity (>95%) .
  • Validation : Confirm intermediate structures via 1^1H/13^{13}C NMR and IR spectroscopy to avoid side products .

Q. How can researchers ensure accurate structural characterization of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Assign proton environments (e.g., methylsulfanyl protons at δ 2.5–3.0 ppm; nitro group deshielding effects) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., m/z calculated for C15H11N4O4S2\text{C}_{15}\text{H}_{11}\text{N}_4\text{O}_4\text{S}_2: 399.02) .
  • X-ray Diffraction : Resolve ambiguities in substituent orientation (e.g., nitro group positioning relative to the oxadiazole ring) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for oxadiazole derivatives?

  • Methodological Answer : Address discrepancies through:

  • Dose-Response Studies : Test the compound across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity for suspected targets (e.g., microbial DNA gyrase or human kinases) .
  • Comparative SAR : Synthesize analogs (e.g., replacing methylsulfanyl with methoxy groups) to isolate structural contributors to activity .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to enzymes like Staphylococcus aureus enoyl-acyl carrier protein reductase (SaFabI) using AutoDock Vina. Validate with mutagenesis studies .
  • Reaction Path Analysis : Apply quantum chemical calculations (e.g., DFT) to predict intermediates in nitro group reduction pathways .
  • ADMET Prediction : Use tools like SwissADME to assess bioavailability and potential toxicity risks (e.g., nitroso metabolite formation) .

Q. What approaches are recommended for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermal Analysis : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C suggests thermal stability) .
  • Light Sensitivity : Expose to UV-Vis light (254–365 nm) and track nitro group reduction using UV spectroscopy .

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents systematically (e.g., replace nitro with cyano groups; vary methylsulfanyl position) .
  • Biological Assays : Test analogs against panels of bacterial strains (e.g., E. coli, S. aureus) and cancer cell lines (e.g., MCF-7, HeLa) .
  • Data Clustering : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity .

Methodological Considerations for Advanced Studies

Q. What techniques are critical for elucidating the compound’s interaction with biological membranes?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to lipid bilayers .
  • Fluorescence Quenching : Use dansyl-labeled liposomes to assess membrane penetration .

Q. How can researchers address challenges in scaling up synthesis without compromising yield?

  • Flow Chemistry : Optimize continuous-flow reactors for high-temperature cyclocondensation steps .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time .

Q. What strategies mitigate toxicity risks identified in preliminary studies?

  • Metabolite Profiling : Identify nitroso intermediates using LC-MS/MS and test their mutagenicity via Ames assay .
  • Prodrug Design : Mask the nitro group with bioreversible protectors (e.g., acetyl) to reduce off-target effects .

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